molecular formula C28H33N7O3 B8180869 YKL-5-124

YKL-5-124

Cat. No.: B8180869
M. Wt: 515.6 g/mol
InChI Key: KPABJHHKKJIDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YKL-5-124 is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .

Biological Activity

YKL-5-124 is a highly selective and potent inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in regulating cell cycle progression and transcription. This compound has garnered attention in cancer research due to its ability to induce cell cycle arrest and inhibit specific gene expressions associated with malignancies.

  • Chemical Name : N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[[4-[(1-oxo-2-propen-1-yl)amino]benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide
  • Purity : ≥95%
  • IC50 Values :
    • CDK7: 9.7 nM
    • Mat1/CycH: 53.5 nM
    • Selectivity: Over 100-fold against CDK9 and CDK2 .

This compound selectively inhibits CDK7, leading to significant biological effects:

  • Cell Cycle Arrest :
    • Induces G1/S phase arrest in various cancer cell lines, particularly those dependent on E2F transcriptional activity .
    • This arrest is associated with reduced phosphorylation of retinoblastoma (Rb) protein, which is a critical regulator of the cell cycle .
  • Inhibition of E2F-driven Gene Expression :
    • This compound disrupts E2F-mediated transcription, leading to decreased expression of genes necessary for cell proliferation .
    • In studies involving multiple myeloma (MM) cells, treatment with this compound resulted in a marked reduction in E2F activity, as evidenced by reporter assays .
  • Impact on Metabolic Reprogramming :
    • Inhibition of CDK7 by this compound affects metabolic pathways critical for cancer cell survival, particularly aerobic glycolysis, by downregulating key glycolytic genes .

Case Studies and Experimental Data

A series of studies have demonstrated the efficacy of this compound in various cancer models:

StudyCell TypeKey Findings
Olson et al., 2019Multiple MyelomaInduced G1 phase arrest and reduced E2F activity; significant downregulation of MYC and glycolytic genes like HK2 and LDHA .
R&D SystemsVarious Cancer LinesConfirmed potent inhibition of CDK7 with minimal off-target effects; highlighted selectivity over CDK9 and CDK2 .
PubMed StudyMM CellsDemonstrated that this compound treatment led to decreased MYC half-life and impaired energy metabolism through proteomic analysis .

Implications for Cancer Therapy

The selective nature of this compound presents a promising therapeutic avenue for cancers characterized by dysregulated E2F activity. By targeting CDK7, this compound not only halts cell proliferation but also alters metabolic dependencies that are often exploited by cancer cells.

Properties

IUPAC Name

N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPABJHHKKJIDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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